Smifh2

Vue d'ensemble

Description

SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 domain) is a cell-permeable inhibitor of formin homology 2 (FH2) domains . It prevents formin-mediated actin nucleation and processive barbed end elongation . It disrupts formin-dependent actin cytoskeletal structures in fission yeast and mammalian NIH 3T3 fibroblasts .

Molecular Structure Analysis

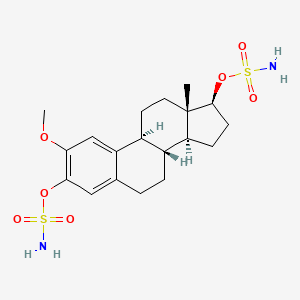

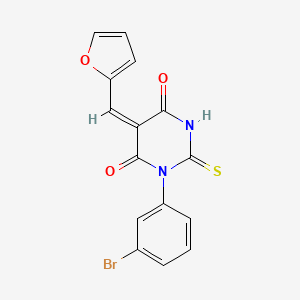

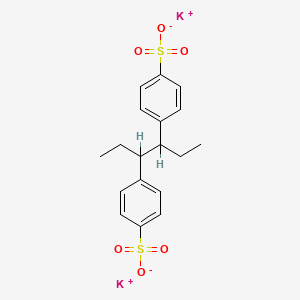

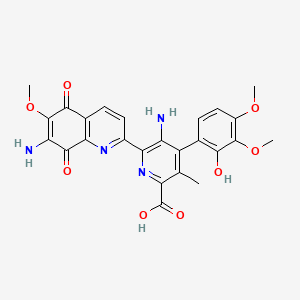

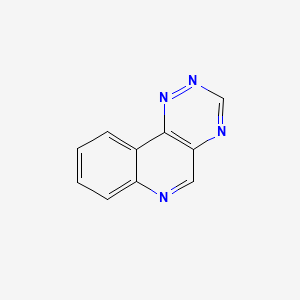

The molecular formula of SMIFH2 is C15H9BrN2O3S . It has a molecular weight of 377.21 . The structure of SMIFH2 includes a bromophenyl group, a furan ring, and a thioxodihydropyrimidine dione .

Chemical Reactions Analysis

SMIFH2 inhibits formin-driven actin polymerization . It triggers alternated depolymerization-repolymerization cycles of actin and tubulin . It also increases cell migration and causes scattering of the Golgi complex .

Physical And Chemical Properties Analysis

SMIFH2 is a solid substance . It is soluble in DMSO to 100 mM .

Applications De Recherche Scientifique

Inhibition of Formins and Myosins

SMIFH2, a small molecular inhibitor of formin FH2 domains, is primarily used in cell biological studies for its role in inhibiting formin-driven actin polymerization. However, its effects extend to inhibiting myosin as well. Nishimura et al. (2020, 2021) discovered that SMIFH2 inhibits the retrograde flow of myosin 2 filaments and the contraction of stress fibers in cultured fibroblasts. This was further confirmed through experiments showing that SMIFH2 inhibits the ATPase activity of non-muscle myosin 2A and skeletal muscle myosin 2, and their ability to translocate actin filaments in vitro. The study indicates the need for careful analysis in experiments where the function of formins is deduced solely based on results with SMIFH2, given its broad inhibitory effects on several non-muscle myosin types (Nishimura et al., 2020)(Nishimura et al., 2021).

Effects on Cell Cytoskeleton

Isogai, van der Kammen, and Innocenti (2015) researched the cellular mechanism of action and target specificity of SMIFH2, especially its impact on the cell cytoskeleton. They found that SMIFH2 induces remodeling of actin filaments, microtubules, and the Golgi complex as a result of its effects on formins and p53. This indicates that SMIFH2's influence extends beyond merely inhibiting formin, affecting other crucial cellular structures and functions (Isogai, van der Kammen, & Innocenti, 2015).

Improving Potency and Understanding Interactions

Orman et al. (2022) conducted a study to understand whether SMIFH2 inhibits all human formins and to elucidate the nature of protein/inhibitor interactions. They tested SMIFH2 against human formins representing six of the seven mammalian classes and found inhibitory activity against all formins tested. The study also aimed at improving the potency of SMIFH2, concluding that while potency can be enhanced, differentiating between highly conserved FH2 domains using the SMIFH2 scaffold may be challenging (Orman et al., 2022).

Role in Oocyte Maturation and Asymmetric Division

Kim, Jo, Kim, and Namgoong (2015) explored the role of SMIFH2 in mouse oocyte maturation. They found that treatment with SMIFH2 during in vitro maturation inhibited maturation by decreasing cytoplasmic and cortical actin levels and impaired the proper formation of meiotic spindles. This suggests that formins, including the mDia family, play a significant role in asymmetric division and meiotic spindle formation in mammalian oocytes (Kim, Jo, Kim, & Namgoong, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJHEQDISFYIS-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smifh2 | |

CAS RN |

340316-62-3 | |

| Record name | 340316-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

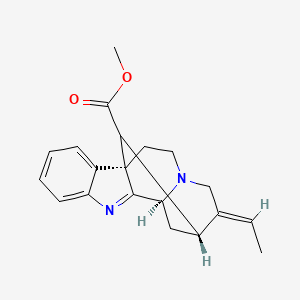

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)